molecular formula C6H6O3 B170653 2-(Furan-3-yl)acetic acid CAS No. 123617-80-1

2-(Furan-3-yl)acetic acid

Cat. No. B170653
CAS RN: 123617-80-1
M. Wt: 126.11 g/mol
InChI Key: UUUYAVXPERPSAI-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)acetic acid is a chemical compound with the CAS Number: 123617-80-1 . It has a molecular weight of 126.11 .


Molecular Structure Analysis

The molecular structure of 2-(Furan-3-yl)acetic acid consists of a furan ring attached to an acetic acid group . The empirical formula is C6H6O3 .


Physical And Chemical Properties Analysis

2-(Furan-3-yl)acetic acid is a powder with a melting point of 61-69°C .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “2-(Furan-3-yl)acetic acid”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . In particular, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Antimicrobial Drugs

Furan-containing compounds have been one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Pharmaceutical Applications

“2-(Furan-3-yl)acetic acid” is used to produce pharmaceuticals . Furan derivatives obtained from synthetic and natural sources have recently been the subject of considerable levels of interest because of their wide range of pharmaceutical applications .

Resin Production

This compound is also used in the production of resin . Resins are highly valued in many industries for their chemical properties and versatility.

Agrochemicals

“2-(Furan-3-yl)acetic acid” is used in the production of agrochemicals . These chemicals are used in agriculture to enhance plant growth and productivity.

Lacquers

This compound is used in the production of lacquers . Lacquers are a type of hard and shiny coating used to protect and decorate various surfaces.

Antifungal Activity

It has been found that all the compounds including “2-(Furan-3-yl)acetic acid” inhibited the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .

Synthesis of Novel Compounds

“2-(Furan-3-yl)acetic acid” is used in the synthesis of novel compounds . For example, in 2020, a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions of 2-(Furan-3-yl)acetic acid and similar furan compounds involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

2-(furan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYAVXPERPSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356004
Record name 2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)acetic acid

CAS RN

123617-80-1
Record name 2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Furan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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